N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea
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Description
N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H17FN4OS and its molecular weight is 380.44. The purity is usually 95%.
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Biological Activity
N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19FN4OS
- Molecular Weight : 394.45 g/mol
- CAS Number : Not explicitly listed; related compounds include CAS 866039-18-1 and 866039-20-5.
The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the urea moiety enhances its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thieno[2,3-b]pyridines. For instance:
- A study identified similar compounds that exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival .
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-[4,6-dimethyl... | MCF-7 (breast cancer) | 15.2 |
N-[4-fluorophenyl] | A549 (lung cancer) | 12.5 |
Antiviral Activity
N-Heterocycles have shown promise as antiviral agents. In particular, compounds similar to N-[4,6-dimethyl...], when tested against viral targets, demonstrated:
- Inhibition of viral replication in cell culture models.
- Enhanced binding affinity to viral proteins compared to standard antiviral agents .
The mechanisms by which N-[4,6-dimethyl...]-N'-(4-fluorophenyl)urea exerts its biological effects are primarily through:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptosis : It can induce apoptosis in cancer cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.
- Antiviral Mechanism : It may interfere with viral entry or replication by targeting viral proteins or host cell pathways essential for viral life cycles.
Case Study 1: Anticancer Screening
In a multicellular spheroid model designed to mimic tumor environments, N-[4,6-dimethyl...]-N'-(4-fluorophenyl)urea was screened alongside other compounds. The results indicated:
- A significant reduction in spheroid growth at concentrations as low as 10 µM.
- Enhanced efficacy when combined with standard chemotherapeutics .
Case Study 2: Antiviral Efficacy
A recent investigation into the antiviral properties revealed that derivatives of this compound could inhibit replication of certain viruses at sub-micromolar concentrations. This study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy and selectivity against viral targets .
Properties
IUPAC Name |
1-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-12-11-13(2)22-18-16(12)17(25-9-3-4-10-25)19(27-18)24-20(26)23-15-7-5-14(21)6-8-15/h3-11H,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXXFRQPNWPAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)NC(=O)NC3=CC=C(C=C3)F)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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